molecular formula C15H20BrClN2O B130615 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole CAS No. 151012-31-6

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

Cat. No.: B130615
CAS No.: 151012-31-6
M. Wt: 359.69 g/mol
InChI Key: DYIJKOZDPIUEEU-UHFFFAOYSA-N
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Description

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C15H20BrClN2O and its molecular weight is 359.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Environmental Applications

The occurrence, fate, and behavior of parabens, including those with bromobenzyl groups, in aquatic environments have been extensively reviewed. These compounds, due to their widespread use in consumer products, have been detected in water bodies, raising concerns about their environmental impact and the need for monitoring and remediation strategies (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Applications

In the pharmacological field, the therapeutic potential and pharmacokinetics of compounds similar to 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole have been reviewed. For instance, DuP 753, a closely related imidazole derivative, exhibits significant pharmacological effects, particularly as a selective and competitive antagonist of angiotensin II receptors, suggesting potential applications in the treatment of hypertension and related cardiovascular conditions (Wong et al., 1991).

Material Science Applications

The study of brominated flame retardants, including compounds with bromobenzyl groups, has highlighted their occurrence in various matrices and raised concerns regarding their environmental and health impacts. This research emphasizes the need for safer alternatives and the development of new materials with reduced ecological footprints (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it contains a bromine atom, it could potentially be hazardous due to the reactivity of bromine .

Future Directions

Future research on this compound could involve studying its properties, developing methods for its synthesis, and exploring its potential uses .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole involves the synthesis of the imidazole ring and subsequent functionalization of the butyl and benzyl groups.", "Starting Materials": [ "2-bromo-4-chloro-5-(hydroxymethyl)imidazole", "butylamine", "4-bromobenzyl chloride", "potassium carbonate", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-4-chloro-5-(hydroxymethyl)imidazole by reacting 4-chloro-5-(hydroxymethyl)imidazole with hydrogen bromide.", "Step 2: Synthesis of 2-butyl-4-chloro-5-(hydroxymethyl)imidazole by reacting 2-bromo-4-chloro-5-(hydroxymethyl)imidazole with butylamine in the presence of potassium carbonate and dimethylformamide.", "Step 3: Synthesis of 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)imidazole by reacting 2-butyl-4-chloro-5-(hydroxymethyl)imidazole with 4-bromobenzyl chloride in the presence of potassium carbonate and dimethylformamide.", "Step 4: Purification of the product by extraction with chloroform and washing with water." ] }

CAS No.

151012-31-6

Molecular Formula

C15H20BrClN2O

Molecular Weight

359.69 g/mol

IUPAC Name

[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol

InChI

InChI=1S/C15H20BrClN2O/c1-2-3-4-14-18-13(10-20)15(17)19(14)9-11-5-7-12(16)8-6-11/h5-8,14,18,20H,2-4,9-10H2,1H3

InChI Key

DYIJKOZDPIUEEU-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl

Canonical SMILES

CCCCC1NC(=C(N1CC2=CC=C(C=C2)Br)Cl)CO

151012-31-6

Pictograms

Irritant

Synonyms

1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; 

Origin of Product

United States

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